: Tyrosol is a phenolic compound found in olive oil. It has antioxidant properties, which means it can help protect cells from damage caused by free radicals. This property is beneficial for health, as oxidative stress can lead to various diseases.
: Tyrosol is used as a polyphenolic building block in the synthesis of monobenzoxazine resin. Monobenzoxazine resins are a type of thermosetting resin used in coatings, adhesives, and composites due to their excellent thermal and mechanical properties.
: Tyrosol was used in chelated zero valent iron catalyzed oxidation of organic acids present in olive mill wastewater. Olive mill wastewater is a significant environmental issue due to its high phenolic content, and the use of Tyrosol in its treatment represents an important application in environmental science.
: Tyrosol may be used as an analytical standard for the determination of the analyte in various samples by various chromatography techniques. This includes culture supernatant of Candida albicans, liquid Czapek cultures from endophytic fungi, human biological samples, and wine samples.
: Tyrosol is used as an organic building block in various chemical syntheses. It’s used in the production of other complex organic compounds. The specific methods of synthesis would depend on the target compound.
: Tyrosol can be used as an analytical standard for the determination of the analyte in various samples, including culture supernatant of Candida albicans, liquid Czapek cultures from endophytic fungi, human biological samples, and wine samples by various chromatography techniques.
: Tyrosol can be used as an intermediate in the pharmaceutical industry. It can be used in the synthesis of various drugs. The specific methods of synthesis would depend on the target compound.
: Tyrosol is also found in different types of wines and beers, contributing to their flavor profiles. It’s also used in the food industry for its antioxidant properties, which can help extend the shelf life of certain products.
2-(4-Hydroxyphenyl)ethanol, also known as tyrosol, is an organic compound with the molecular formula C₈H₁₀O₂. It appears as a white to light yellow crystalline solid and has a melting point ranging from 90 to 95 °C. This compound is characterized by a hydroxyl group attached to a phenyl ring, making it a member of the phenolic compounds. Tyrosol is soluble in water, acetone, benzene, chloroform, methanol, and ethanol, which enhances its utility in various chemical applications .
2-(4-Hydroxyphenyl)ethanol exhibits significant biological activities:
The synthesis of 2-(4-Hydroxyphenyl)ethanol can be achieved through several methods:
2-(4-Hydroxyphenyl)ethanol finds applications across various fields:
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)ethanol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tyrosol (2-(4-Hydroxyphenyl)ethanol) | C₈H₁₀O₂ | Antioxidant properties; used in food and cosmetics. |
4-Hydroxyphenylacetaldehyde | C₈H₈O₂ | Intermediate in tyrosol oxidation; less stable than tyrosol. |
Hydroxytyrosol | C₈H₁₀O₃ | More potent antioxidant; found in olive oil; has additional hydroxyl group. |
Resveratrol | C₁₄H₁₂O₃ | Known for anti-aging properties; structurally similar but with a different phenolic structure. |
Quercetin | C₁₅H₁₀O₇ | Flavonoid with antioxidant effects; broader range of biological activities compared to tyrosol. |
Tyrosol's unique structure allows it to exhibit specific biological activities that may not be present in these similar compounds, particularly its role as a quorum-sensing molecule in microbial communities .
Commercial manufacture relies on three broad approaches:
a) multistep chemical hydrogenation of substituted phenylacetic or styrenic precursors [4];
b) whole-cell or cell-free biocatalysis starting from the amino acid tyrosine [5];
c) hybrid flow-chemistry platforms that integrate heterogeneous catalysis with enzymatic steps for efficiency and waste minimisation [6]. The sections below analyse each strategy in detail.
Early patents describe reductive routes in which p-hydroxyphenylacetic acid is hydrogenated over nano-copper catalysts at 200–230 °C and 6–8 MPa, giving 85–89% isolated yields of 2-(4-hydroxyphenyl)ethanol after 3–10 h [7]. An alternative employs epoxidation of 4-acetoxystyrene followed by catalytic hydrogenation and saponification, achieving 96% purity on pilot scale [4]. Table 1 compares representative chemical routes.
Route | Catalyst / Key Step | Temperature | Yield (%) | Notable By-products | Citation |
---|---|---|---|---|---|
Hydrogenolysis of p-hydroxyphenylacetic acid | CuO–ZnO–Al₂O₃, H₂ | 220 °C, 7 MPa | 89 | minimal aromatics | [7] |
Epoxide pathway from 4-acetoxystyrene | Pd/C, H₂ then NaOH | 80 °C, 0.7 MPa | 96 | acetate salts | [4] |
Sequential reduction of p-hydroxyphenylglyoxal | LiAlH₄ | 25 °C, atm | 78 | Li salts | [2] |
Although high-yielding, these methods require high pressure hydrogen or pyrophoric hydrides and generate waste streams that complicate scale-up.
Metabolic engineering offers a low-temperature, single-vessel alternative. Integration of a codon-optimised phenylpyruvate decarboxylase gene and deletion of competing pathways in Escherichia coli MG1655 raised titres from 0.14 mM to 28 mM (3.9 g L⁻¹) in glucose medium without inducers [8]. A complementary cascade converting p-coumaric acid to 2-(4-hydroxyphenyl)ethanol via ferulic acid decarboxylase, styrene mono-oxygenase, styrene oxide isomerase and tomato phenylacetaldehyde reductase achieved 0.55 g L⁻¹ from glycerol [9].
Engineered host | Carbon source | Final titre (g L⁻¹) | Genetic modifications | Citation |
---|---|---|---|---|
Escherichia coli MG1655 | Glucose | 3.9 | Five chromosomal copies of phenylpyruvate decarboxylase; deletions in feaB, pheA, tyrB, tyrR | [8] |
Escherichia coli BL21 | p-Coumaric acid | 0.55 | Heterologous ferulic acid decarboxylase, styrene mono-oxygenase, styrene oxide isomerase, phenylacetaldehyde reductase, tyrosine ammonia-lyase | [9] |
Process advantages include ambient pressure operation and compatibility with renewable feedstocks; limitations centre on product toxicity and oxygen demand at high cell densities.
Dedicated decarboxylases enable one-pot biotransformations of tyrosine to 2-(4-hydroxyphenyl)ethanol. In Corynebacterium glutamicum, co-expression of the Saccharomyces cerevisiae phenylpyruvate decarboxylase and endogenous alcohol dehydrogenases afforded 1.95 g L⁻¹, while a parallel route via tyrosine decarboxylase and tyramine oxidase raised titres by forty-four percent [5]. Directed mutagenesis of ferulic acid decarboxylase converted the enzyme into a hydrated alkene converter that furnishes (S)-1-(4-hydroxyphenyl)ethanol with 80% enantiomeric excess at full conversion, without bicarbonate cofactor [10].
Enzyme | Substrate | Productivity | Key parameter | Citation |
---|---|---|---|---|
Phenylpyruvate decarboxylase (yeast) | Tyrosine | 1.30 g L⁻¹ | Native aminotransferase supports intermediate formation | [5] |
Tyrosine decarboxylase / tyramine oxidase pair | Tyrosine | 1.95 g L⁻¹ | Stable tyramine intermediate avoids pyruvate loss | [5] |
Engineered ferulic acid decarboxylase | 4-vinylphenol | 92% conversion, 80% ee | Active-site carboxylate replaces bicarbonate | [10] |
Chemical derivatisation often demands temporary masking of either the benzylic hydroxyl or the phenolic moiety. A route to aryloxyisobutyric acids uses sequential methoxymethyl ether formation, benzylation, trifluoroacetic acid cleavage, trichloromethyl carbinol condensation and esterification; selective hydrogenolysis then exposes the primary alcohol for bromination and alkylation [11]. Photolabile ortho-nitrobenzyl ethers allow phenol masking under neutral conditions and release with near-UV light, avoiding acid or fluoride reagents [12]. Table 3 summarises commonly applied groups.
Protected function | Protecting group | Installation conditions | Cleavage conditions | Reference |
---|---|---|---|---|
Benzylic hydroxyl | tert-Butyldimethylsilyl ether | Chlorosilane, imidazole, 25 °C | Tetrabutylammonium fluoride, 25 °C | [13] |
Phenolic hydroxyl | Benzyl ether | Sodium hydride, benzyl bromide, 0 °C | Hydrogen, palladium on carbon, 1 atm | [14] |
Phenolic hydroxyl | Ortho-nitrobenzyl ether | Ortho-nitrobenzyl chloride, base, 0 °C | 365 nm irradiation, 10 min | [12] |
Continuous flow production promises intensified heat- and mass-transfer but introduces specific hurdles: catalyst fouling, gas–liquid mass-transfer limits and pressure drop.
Biocatalytic oxidation module
A segmented gas–liquid flow reactor containing free tyrosinase converted tyrosol to hydroxytyrosol at 28 °C and 40 psi, achieving 75% isolated yield with 30 min residence time and full aqueous-phase recycle [6]. Enzyme stability declined beyond thirty residence volumes, reflecting shear sensitivity.
Heterogeneous hydrogenation module
A packed-bed palladium on carbon reactor reduced nitroaromatics at 80 °C and 10 bar in six-minute residence time, but catalyst agglomeration reduced conversion after twenty-seven residence volumes [15]. High-shear plug-flow reactors alleviate this at laboratory scale but complicate pressure containment above 20 bar [16].
Flow case study | Feed | Residence time | Space–time yield (g L⁻¹ h⁻¹) | Observed limitation | Citation |
---|---|---|---|---|---|
Tyrosine → hydroxytyrosol (enzymatic) | 10 mM tyrosol | 0.5 h | 1.5 | Enzyme shear deactivation | [6] |
Nitrobenzene model hydrogenation | 0.5 M nitrobenzene | 0.1 h | 130 | Catalyst cake formation | [15] |
Multi-step aromatic hydrogenation | 0.3 M imine | 0.5 h | 60 | Hydrogen mass transfer ceiling | [16] |
Key scale-up priorities therefore include durable immobilised biocatalysts, slurry-tolerant high-pressure pumps and online fouling diagnostics.
Irritant